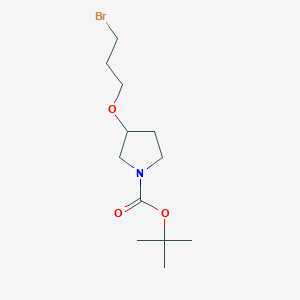

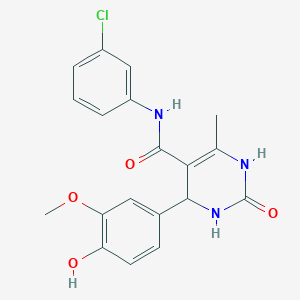

![molecular formula C23H26N2O5S B2765117 Tert-butyl [2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-benzothiazol-6-yl] carbonate CAS No. 2580188-56-1](/img/structure/B2765117.png)

Tert-butyl [2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-benzothiazol-6-yl] carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a tert-butyl group, a carbamate group (oxycarbonylamino), a phenyl group, and a benzothiazole group. The tert-butyl group is a four-carbon alkyl radical or substituent group with general chemical formula −C4H9 . The carbamate group is a functional group derived from carbamic acid and has the general structure -O-CO-NH2. The phenyl group is a functional group with the formula -C6H5, and benzothiazole is a heterocyclic compound made up of a benzene ring fused to a thiazole ring .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity. The carbamate group could potentially hydrolyze under acidic or basic conditions to form an amine and a carbonic acid derivative. The benzothiazole group might undergo electrophilic substitution reactions .Scientific Research Applications

Synthetic Applications and Chemical Reactivity

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, which share structural similarities with the compound , are highlighted for their versatility as building blocks in synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, including oxygenation and halogenation, under various conditions, demonstrating their potential for creating a wide range of chemical structures (Jasch, Höfling, & Heinrich, 2012).

Activation of Carboxylic Acids

Another study describes the activation of carboxylic acids into their active esters using tert-butyl carbonates, emphasizing the efficiency of tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate in forming benzotriazinonyl esters. This process facilitates the formation of amides or peptides, demonstrating the compound's relevance in peptide synthesis (Basel & Hassner, 2002).

Photophysical Properties and Sensory Applications

Aggregation-Induced Emission Enhancement

Research on 2-(2'-hydroxyphenyl)benzothiazole-based compounds, which bear structural resemblance to the target compound, reveals their aggregation-induced emission enhancement properties. These findings suggest potential applications in the development of optoelectronic devices or sensors (Qian et al., 2007).

Detection of Volatile Acid Vapors

A study on benzothiazole modified tert-butyl carbazole derivatives illustrates the synthesis of organogels capable of emitting strong blue light. These materials can detect volatile acid vapors, indicating the compound's potential use in chemical sensing technologies (Sun et al., 2015).

properties

IUPAC Name |

tert-butyl [2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-benzothiazol-6-yl] carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5S/c1-22(2,3)29-20(26)24-15-9-7-14(8-10-15)19-25-17-12-11-16(13-18(17)31-19)28-21(27)30-23(4,5)6/h7-13H,1-6H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKXLDIHQCEVNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

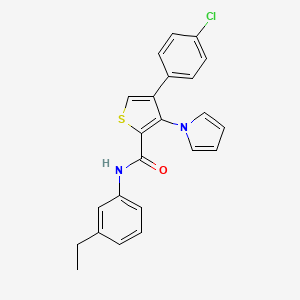

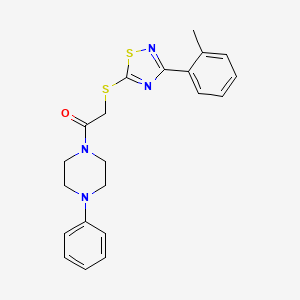

![3a-Methyl-1,1-dioxo-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-one](/img/structure/B2765036.png)

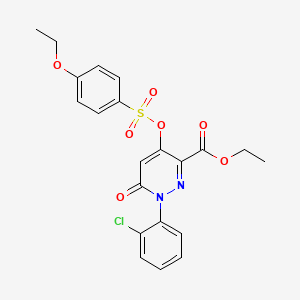

![Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765038.png)

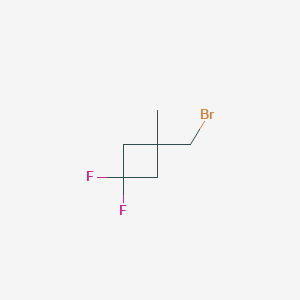

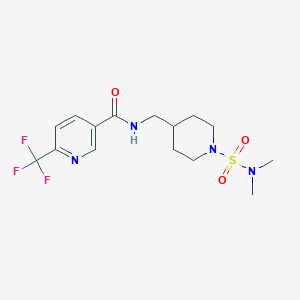

![Tert-butyl N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate](/img/structure/B2765047.png)

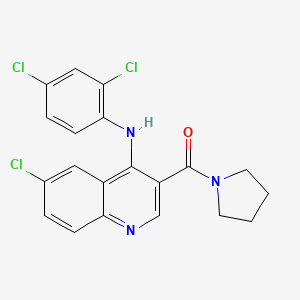

![N,4-diisobutyl-1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2765054.png)

![3-[2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2765056.png)

![(4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2765057.png)